Ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride
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Overview
Description
Ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative to form the benzimidazole core. This reaction is usually carried out under acidic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, which involves the reaction of the benzimidazole core with formaldehyde and hydrochloric acid.
Esterification: The carboxylate group is introduced through an esterification reaction, where the benzimidazole derivative is reacted with an appropriate alcohol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chloromethyl group, converting it to a methyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Methyl-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The benzimidazole core is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride can be compared with other benzimidazole derivatives:
Ethyl 2-(methyl)-1-ethylbenzimidazole-5-carboxylate: Similar structure but lacks the chloromethyl group, which may result in different reactivity and biological activity.
Ethyl 2-(bromomethyl)-1-ethylbenzimidazole-5-carboxylate: The bromomethyl group may confer different chemical properties compared to the chloromethyl group.
Ethyl 2-(hydroxymethyl)-1-ethylbenzimidazole-5-carboxylate: The hydroxymethyl group introduces different hydrogen bonding capabilities and reactivity.
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2.ClH/c1-3-16-11-6-5-9(13(17)18-4-2)7-10(11)15-12(16)8-14;/h5-7H,3-4,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUTYTKNKJAVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)N=C1CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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